molecular formula C17H19N5O3 B5524479 3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5524479
M. Wt: 341.4 g/mol
InChI Key: INZHROTYGGPTPA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for their various biological activities. The structure incorporates elements such as a triazolyl group and a benzoyl moiety, which are often found in biologically active compounds.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves the preparation of substituted diazaspirodecanones, which can be achieved through various synthetic routes including Michael addition reactions and cyclization processes (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a spiro framework, which incorporates both a diazacyclic and an oxacyclic ring. This unique structural feature is critical for the compound's biological activity and physicochemical properties.

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, including cycloadditions, which have been utilized to synthesize diverse derivatives. These reactions can significantly alter the compound's chemical properties and biological activity (Chiaroni et al., 2000).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of spiro[4.5]decane derivatives, including compounds similar to "3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one," have been a significant area of research. These studies involve complex synthetic routes, including cyclocondensation reactions, to create diverse spirocyclic structures with potential biological activities. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors demonstrates the versatility of these compounds in chemical synthesis (Martin‐Lopez & Bermejo, 1998).

Biological Activity

Compounds structurally related to "3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been evaluated for various biological activities. For instance, some derivatives have shown promising antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as antiviral agents (Apaydın et al., 2020). Additionally, the synthesis of new spirothiazolidinone derivatives and their evaluation for antiviral activity further emphasize the potential medicinal applications of these compounds (Apaydın et al., 2019).

Antimicrobial and Fungicidal Properties

Spirocyclic compounds, including those structurally similar to the target molecule, have been explored for their antimicrobial properties. For example, the synthesis and biological activities evaluation of new spiroheterocycles containing 1,2,4-triazole, piperidine, and sulfonamide moieties have demonstrated significant antimicrobial activity against several strains of microbes, indicating the broad spectrum of biological applications of these compounds (Dalloul et al., 2016).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

Future Directions

The future directions in the field of 1,2,4-triazole derivatives involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-methyl-8-[2-(1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-20-10-17(25-16(20)24)6-8-21(9-7-17)15(23)13-4-2-3-5-14(13)22-12-18-11-19-22/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZHROTYGGPTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3N4C=NC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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